molecular formula C25H30N6O3 B12424012 Vistusertib-d3

Vistusertib-d3

Cat. No.: B12424012
M. Wt: 465.6 g/mol
InChI Key: JUSFANSTBFGBAF-MVTDVSAUSA-N
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Description

Vistusertib-d3 is a deuterated form of Vistusertib, a dual inhibitor of the mammalian target of rapamycin complex 1 and complex 2. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vistusertib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vistusertib-d3 involves the incorporation of deuterium atoms into the Vistusertib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:

    Scaling Up Hydrogen-Deuterium Exchange Reactions: Optimizing reaction conditions to ensure efficient and cost-effective production.

    Purification: Using techniques such as chromatography to purify the final product and ensure high deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Vistusertib-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Scientific Research Applications

Vistusertib-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Vistusertib-d3 exerts its effects by inhibiting the mammalian target of rapamycin complex 1 and complex 2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vistusertib-d3

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic stability and pathways of Vistusertib, making it a valuable tool in drug development and research.

Properties

Molecular Formula

C25H30N6O3

Molecular Weight

465.6 g/mol

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1/i3D3

InChI Key

JUSFANSTBFGBAF-MVTDVSAUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)N4CCOC[C@@H]4C)N5CCOC[C@@H]5C

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Origin of Product

United States

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